5-Hydrazinyl-2-methoxypyridine
Overview
Description
5-Hydrazinyl-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is characterized by a pyridine ring substituted with a hydrazinyl group at the 5-position and a methoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methoxypyridine typically involves the reaction of 5-amino-2-methoxypyridine with sodium nitrite in the presence of hydrochloric acid, followed by reduction with tin(II) chloride dihydrate. The reaction conditions are as follows:
Step 1: Dissolve 5-amino-2-methoxypyridine in concentrated hydrochloric acid.
Step 2: Add a solution of sodium nitrite dropwise with ice cooling.
Step 3: Stir the mixture at a constant temperature.
Step 4: Add tin(II) chloride dihydrate dropwise, followed by stirring at room temperature.
Step 5: Extract the product using diethyl ether and dry over sodium sulfate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Hydrazinyl-2-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The methoxy group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 5-Hydrazino-2-methoxypyridine
- 5-Hydrazinyl-2-methoxypyridine dihydrochloride
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and potential for diverse applications .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQWKLIXHJRVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623475 | |
Record name | 5-Hydrazinyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160664-95-9 | |
Record name | 5-Hydrazinyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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